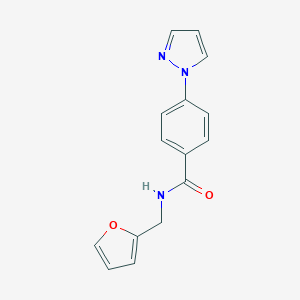
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide, also known as FPBA, is a chemical compound that has been widely used in scientific research for its potential applications in various fields. It is a pyrazole derivative that has been synthesized and studied extensively due to its unique properties. In
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide involves its ability to bind to the active site of protein kinases and inhibit their activity. This leads to a disruption in cellular signaling pathways, which can result in various physiological effects such as cell death or growth inhibition. N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to interact with metal ions, leading to changes in fluorescence intensity and spectral properties.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide can induce cell death in various cancer cell lines by inhibiting the activity of protein kinases. It has also been shown to inhibit the growth of tumor cells in vivo. N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide in lab experiments is its ability to selectively inhibit the activity of protein kinases, which can help researchers study the role of these enzymes in various biological processes. However, one of the limitations of using N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide is its potential toxicity, which can lead to non-specific effects on cellular processes.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide. One potential area of research is the development of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide derivatives with improved selectivity and potency for specific protein kinases. Another area of research is the use of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide as a tool for studying metal ion homeostasis in biological systems. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide for various diseases warrant further investigation.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with 2-furylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is then purified through column chromatography to obtain pure N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has been used in various scientific research applications due to its potential as a chemical probe for studying biological systems. It has been studied for its ability to inhibit the activity of protein kinases, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has also been used as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples.
Propiedades
Fórmula molecular |
C15H13N3O2 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C15H13N3O2/c19-15(16-11-14-3-1-10-20-14)12-4-6-13(7-5-12)18-9-2-8-17-18/h1-10H,11H2,(H,16,19) |
Clave InChI |
KIAOOMJYQJXKKT-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
SMILES canónico |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
